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Compound of Interest

Compound Name: Diethylene glycol monohexyl ether

Cat. No.: B087330 Get Quote

Authored for researchers, scientists, and drug development professionals, this technical guide

provides an in-depth overview of the spectroscopic data for 2-(2-hexyloxyethoxy)ethanol (CAS

No. 112-59-4). This document presents a summary of nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental

protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 2-(2-hexyloxyethoxy)ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(2-hexyloxyethoxy)ethanol, typically recorded in deuterated

chloroform (CDCl₃), exhibits characteristic signals corresponding to the different proton

environments in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b087330?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.72 m 2H -OCH₂CH₂OH

~3.65 m 4H -OCH₂CH₂O-

~3.57 t 2H -OCH₂CH₂OH

~3.45 t, J=6.7 Hz 2H CH₃(CH₂)₄CH₂O-

~1.57 p 2H CH₃(CH₂)₃CH₂CH₂O-

~1.30 m 6H CH₃(CH₂)₃CH₂CH₂O-

~0.89 t, J=6.8 Hz 3H CH₃(CH₂)₅-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity is

abbreviated as: t = triplet, p = pentet, m = multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

~72.7 -OCH₂CH₂OH

~71.6 CH₃(CH₂)₄CH₂O-

~70.8 -OCH₂CH₂O- (internal)

~70.4 -OCH₂CH₂O- (internal)

~61.8 -OCH₂CH₂OH

~31.8 CH₃(CH₂)₃CH₂CH₂O-

~29.8 CH₃(CH₂)₂CH₂CH₂CH₂O-

~25.9 CH₃CH₂CH₂CH₂CH₂CH₂O-

~22.7 CH₃CH₂-

~14.1 CH₃-

Note: The ¹³C NMR data presented is based on typical chemical shifts for similar structures and

may not represent experimentally verified values for this specific molecule as such data was

not readily available in the searched resources.

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in 2-(2-hexyloxyethoxy)ethanol. The

data below corresponds to the gas-phase spectrum.[1]

Frequency (cm⁻¹) Intensity Assignment

~3450 Strong, broad O-H stretch (alcohol)

2930 Strong C-H stretch (alkane)

2870 Strong C-H stretch (alkane)

1460 Medium C-H bend (alkane)

1120 Strong, broad C-O stretch (ether and alcohol)
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-(2-hexyloxyethoxy)ethanol results in

characteristic fragmentation patterns.[2]

Mass-to-Charge Ratio
(m/z)

Relative Intensity
Assignment (Proposed
Fragment)

45 100% [C₂H₅O]⁺

57 ~70% [C₄H₉]⁺

89 ~50% [C₄H₉O₂]⁺

43 ~45% [C₃H₇]⁺

73 ~40% [C₃H₅O₂]⁺

103 ~30% [C₅H₁₁O₂]⁺

Note: The molecular ion peak (M⁺) at m/z 190 is often of low abundance or absent in the EI

spectrum of ethers and alcohols due to facile fragmentation.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of 2-(2-hexyloxyethoxy)ethanol (typically 5-20 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d

(CDCl₃). A trace amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR

tube.

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz

spectrometer. Standard acquisition parameters include a spectral width of approximately 12-

16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Data is

typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,

operating at a frequency of 75 or 100 MHz, respectively. Due to the low natural abundance of

the ¹³C isotope, a larger number of scans (typically several hundred to thousands) and a

longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify

the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as 2-(2-hexyloxyethoxy)ethanol, the spectrum

can be obtained using the neat liquid. A single drop of the compound is placed between two

salt plates (typically NaCl or KBr) to create a thin liquid film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam

path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to

400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically

subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and

water vapor, as well as any absorptions from the plates themselves.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

The sample is vaporized in the ion source.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The

vaporized sample molecules are bombarded with a high-energy electron beam (typically 70

eV), which causes the ejection of an electron from the molecule to form a molecular ion (M⁺)

and subsequent fragmentation.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-(2-hexyloxyethoxy)ethanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-hexyloxyethoxy)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087330#spectroscopic-data-nmr-ir-mass-spec-for-2-
2-hexyloxyethoxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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